molecular formula C13H14N4 B1415345 5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245027-05-7

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415345
CAS No.: 1245027-05-7
M. Wt: 226.28 g/mol
InChI Key: KGSKLJNADCXLBA-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Scientific Research Applications

1. Chemical Structure and Synthesis

  • A study by Guard and Steel (2001) focused on the reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and tetracyanoethylene, resulting in a compound structurally similar to the title compound, determined through X-ray crystallography (Guard & Steel, 2001).
  • Faria et al. (2013) described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, highlighting the intricacies in synthesizing derivatives of the title compound (Faria et al., 2013).

2. Potential Biological Applications

  • Shamroukh et al. (2007) used a precursor similar to the title compound for synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, some of which showed antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

3. Applications in Material Science

  • A study by Hameed et al. (2020) utilized a compound similar to the title compound in investigating corrosion inhibition properties on C-Steel surfaces in HCl, highlighting its potential application in material protection (Abdel Hameed et al., 2020).
  • Yadav et al. (2016) explored pyranopyrazole derivatives (related to the title compound) as corrosion inhibitors for mild steel in HCl solutions, demonstrating the compound's relevance in corrosion prevention (Yadav et al., 2016).

4. Applications in Dye and Pigment Synthesis

  • Tao et al. (2019) investigated 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a structurally related compound, as a coupling component in the synthesis of heterocyclic dyes, implying potential applications of the title compound in dye production (Tao et al., 2019).

Future Directions

The future directions for “5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the known properties of pyrazoles .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction

Properties

IUPAC Name

5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-8-4-5-11(6-9(8)2)17-13(15)12(7-14)10(3)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSKLJNADCXLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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